molecular formula C9H5BrN2O2 B1505570 2-Bromo-6-nitroquinoline CAS No. 1378259-42-7

2-Bromo-6-nitroquinoline

Cat. No. B1505570
CAS RN: 1378259-42-7
M. Wt: 253.05 g/mol
InChI Key: HQJTYNNFNUQDHN-UHFFFAOYSA-N
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Description

2-Bromo-6-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The synthesis can be facilitated by various methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, with bromine and nitro functional groups attached .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . In the case of this compound, it can be activated by nitration, which is a process that introduces a nitro group into the molecule .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 253.05 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Prodrug Systems for Reductive Activation

  • Research Context: Novel 2-aryl-5-nitroquinolines, including derivatives of 2-Bromo-6-nitroquinoline, have been synthesized as potential prodrug systems for bioreductive activation. These compounds undergo specific chemical transformations under reducing conditions, making them potential candidates for targeted drug delivery systems.
  • Source: Couch et al., 2008, Tetrahedron.

Intermediate in PI3K/mTOR Inhibitors Synthesis

  • Research Context: A derivative of this compound has been identified as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. These inhibitors are crucial in the study of certain cancers and other diseases.
  • Source: Lei et al., 2015.

Anticancer Activity

  • Research Context: Certain quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines. This suggests potential applications in the development of new anticancer drugs.
  • Source: Köprülü et al., 2018, Journal of Biochemical and Molecular Toxicology.

Photolabile Protecting Group

  • Research Context: Brominated hydroxyquinoline, a derivative of this compound, has been synthesized and studied for its potential as a photolabile protecting group. This property is valuable in the development of light-sensitive compounds for various scientific and medical applications.
  • Source: Fedoryak et al., 2002, Organic Letters.

Antifungal Activity

Safety and Hazards

The safety data sheet for 2-Bromo-4-nitroquinoline suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is recommended to seek medical attention immediately .

Future Directions

While specific future directions for 2-Bromo-6-nitroquinoline were not found in the retrieved sources, there is a general interest in the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods . This includes the exploration of greener and more sustainable chemical processes .

properties

IUPAC Name

2-bromo-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJTYNNFNUQDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707441
Record name 2-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378259-42-7
Record name 2-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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